molecular formula C7H7NO B8512843 3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne

3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne

Cat. No. B8512843
M. Wt: 121.14 g/mol
InChI Key: GQPONAPNNKBXMX-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne was prepared by Method B above using 2-pyrrolecarboxaldehyde (0.389 g, 4 mmol) (Aldrich) in THF (30 mL) and ethynylmagnesium chloride (20 mmol, 40 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 345 mg, 82%).
Quantity
0.389 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[C:8]([Mg]Cl)#[CH:9]>C1COCC1>[OH:7][CH:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)[C:8]#[CH:9]

Inputs

Step One
Name
Quantity
0.389 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.